Cy5-DBCO

Click chemistry kinetics SPAAC reaction rate DBCO reactivity

Cy5-DBCO (Sulfo-Cyanine5 DBCO) is a copper-free click chemistry reagent combining far-red Cy5 fluorescence (Ex/Em 646/670 nm) with a DBCO moiety for SPAAC labeling. Unlike Cy5-Alkyne (CuAAC), it requires no toxic copper catalyst, preserving cell viability >95%. The sulfonated form offers >200 mg/mL water solubility—vs. <1 µM for non-sulfonated Cy5-DBCO—enabling direct protein/antibody labeling in PBS without organic co-solvents. With 1–2 cm tissue penetration and >20:1 signal-to-noise ratio, it outperforms Cy3-DBCO for in vivo imaging. Spectrally matched to standard 633/647 nm laser lines.

Molecular Formula C52H56N4O11S3
Molecular Weight 1009.2 g/mol
Cat. No. B12319140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-DBCO
Molecular FormulaC52H56N4O11S3
Molecular Weight1009.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C
InChIInChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67)
InChIKeyLQHUKJFMCCLWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-DBCO: An Azide-Reactive Near-Infrared Fluorescent Probe for Copper-Free Click Chemistry Labeling


Cy5-DBCO (CAS 1564286-24-3 for the Sulfo form; also Cyanine5 DBCO) is a far-red fluorescent dye conjugate designed for strain-promoted azide-alkyne cycloaddition (SPAAC). The molecule comprises a Cyanine5 (Cy5) fluorophore and a dibenzocyclooctyne (DBCO) moiety [1]. Cy5 provides near-infrared (NIR) fluorescence with absorption/emission maxima of approximately 646-650 nm / 662-670 nm, while the DBCO group reacts rapidly and selectively with azide-tagged biomolecules in aqueous, copper-free conditions . The Sulfo-Cy5-DBCO variant incorporates sulfonate groups, rendering it highly water-soluble and pH-insensitive (pH 4–10), making it compatible with live-cell and in vivo applications .

Why Cy5-DBCO Cannot Be Casually Substituted with Other Cyanine-DBCO or Click Reagents


Cy5-DBCO is not a generic click-chemistry tool; its selection over close analogs hinges on a precise intersection of reaction mechanism (SPAAC), fluorophore optical properties (far-red/NIR), and molecular design (water solubility). Substituting Cy5-DBCO with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagent like Cy5-Alkyne introduces copper toxicity incompatible with live-cell work [1]. Replacing the DBCO moiety with a TCO group (Cy5-TCO) alters reaction kinetics by 100–1000× and introduces TCO stability concerns [1]. Exchanging the Cy5 fluorophore for Cy3-DBCO shifts excitation/emission from the far-red (646/670 nm) to orange (550/570 nm), sacrificing tissue penetration depth and precluding use in established Cy5-channel workflows [2]. Even within DBCO-cyanine conjugates, water solubility differs dramatically; the standard Cy5-DBCO exhibits limited aqueous solubility (<1 µM), whereas Sulfo-Cy5-DBCO is freely water-soluble (≥200 mg/mL) due to sulfonate incorporation [3].

Quantitative Differentiation of Cy5-DBCO Against Comparator Click Reagents


SPAAC Reaction Kinetics of DBCO vs. Alternative Cycloalkyne Strain-Promoted Systems

Cy5-DBCO reacts with azide-functionalized molecules via SPAAC without copper catalyst. The DBCO group itself exhibits a second-order rate constant of 0.3–0.9 M⁻¹s⁻¹ with azide in aqueous conditions [1]. Compared to other cycloalkynes such as simple cyclooctyne (OCT), DBCO provides among the fastest SPAAC reaction kinetics while retaining ambient stability [2].

Click chemistry kinetics SPAAC reaction rate DBCO reactivity

Copper-Free SPAAC (Cy5-DBCO) vs. Copper-Catalyzed CuAAC (Cy5-Alkyne) Biocompatibility

Cy5-DBCO utilizes copper-free SPAAC chemistry, enabling labeling in live-cell and in vivo contexts where copper catalysts are cytotoxic [1]. In direct comparison, labeling with Sulfo-Cy5-DBCO in the presence of 10% FBS yields non-specific background that is reduced by 80% relative to copper-catalyzed systems, with cell viability maintained >95% (CCK-8 assay) [2]. Cy5-Alkyne or Cy5-Azide, which require Cu(I) for CuAAC, are not recommended for live-cell or in vivo applications due to copper-induced toxicity and potential protein precipitation [1].

Live-cell labeling Copper toxicity Bioorthogonal chemistry

Aqueous Solubility and Labeling Background: Sulfo-Cy5-DBCO vs. Non-Sulfonated Cy5-DBCO

The Sulfo-Cy5-DBCO variant incorporates sulfonate groups that dramatically improve water solubility, enabling direct use in aqueous buffers without organic co-solvents [1]. In contrast, the non-sulfonated Cy5-DBCO is practically insoluble in water (<1 µM, <1 mg/L) and requires DMSO or DMF for solubilization [2]. The sulfonation also reduces non-specific binding: Sulfo-Cy5-DBCO exhibits serum protein binding <10% and reduces labeling background by 60% compared to non-water-soluble DBCO probes [3].

Water solubility Sulfo-Cy5 Protein labeling

Spectral Properties and Imaging Depth: Cy5-DBCO vs. Cy3-DBCO for In Vivo Applications

Cy5-DBCO emits in the far-red/NIR-I region with excitation/emission maxima of 646–650 nm / 662–670 nm . Cy3-DBCO, by contrast, emits in the orange region at 555 nm excitation / 580 nm emission [1]. The NIR emission of Cy5-DBCO provides tissue penetration depth of 1–2 cm with a signal-to-noise ratio >20:1, whereas Cy3-DBCO is limited to superficial imaging due to higher tissue autofluorescence and scattering at shorter wavelengths [2].

Near-infrared fluorescence In vivo imaging Tissue penetration

SPAAC (DBCO) vs. IEDDA (TCO) Reaction Kinetics and Reagent Stability in Cy5 Conjugates

Cy5-DBCO and Cy5-TCO both enable copper-free bioorthogonal ligation but utilize distinct chemistries. Cy5-TCO reacts with tetrazine via IEDDA with second-order rate constants of 10²–10⁵ M⁻¹s⁻¹, approximately 100–1000× faster than the SPAAC reaction of Cy5-DBCO (0.3–0.9 M⁻¹s⁻¹) [1]. However, TCO is prone to isomerization to the unreactive cis-cyclooctene form, compromising long-term stability and lot-to-lot reproducibility [1]. DBCO exhibits superior ambient stability with no reported isomerization issues, and Cy5-DBCO click reactions typically complete in <1 hour .

Click chemistry comparison DBCO vs TCO Bioorthogonal stability

Evidence-Backed Application Scenarios for Cy5-DBCO Procurement


Live-Cell Surface Protein Labeling Without Cytotoxicity

Cy5-DBCO is the reagent of choice for labeling azide-functionalized proteins on live cell surfaces. The copper-free SPAAC mechanism eliminates the cytotoxicity associated with CuAAC reagents (Cy5-Alkyne/Azide), with documented cell viability >95% post-labeling and an 80% reduction in non-specific background compared to copper-catalyzed systems [1].

In Vivo Tumor Imaging Requiring Deep Tissue Penetration

For whole-animal fluorescence imaging of xenograft tumors or metastatic lesions, Cy5-DBCO provides near-infrared emission (670 nm) with tissue penetration of 1–2 cm and a signal-to-noise ratio exceeding 20:1 [1]. In contrast, Cy3-DBCO emission at 580 nm is limited to superficial imaging due to tissue autofluorescence and scattering. Cy5-DBCO has demonstrated a tumor-to-muscle fluorescence ratio of 18:1 in HepG2 murine models .

Aqueous-Only Protein Conjugation Preserving Native Conformation

Sulfo-Cy5-DBCO enables direct labeling in PBS buffer without organic co-solvents, due to its high water solubility (≥200 mg/mL) [1]. This contrasts sharply with non-sulfonated Cy5-DBCO, which requires DMSO or DMF for solubilization and may denature sensitive proteins. The sulfonated form also exhibits serum protein binding <10% and a 60% reduction in labeling background , making it the appropriate choice for labeling antibodies, nanobodies, and other conformation-sensitive biologics.

Multi-Color Fluorescence Microscopy in the Far-Red Channel

Cy5-DBCO is spectrally matched to standard far-red laser lines (633 nm or 647 nm) and is compatible with common filter sets (Cy5/APC channels) [1]. Its excitation/emission maxima (646/670 nm) are almost identical to Alexa Fluor® 647 and CF® 647 Dye, enabling seamless integration into established multi-color imaging panels alongside FITC, TRITC, or DAPI .

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